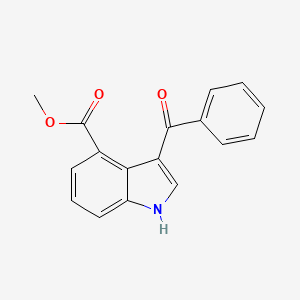
2-BROMO-4-FLUORO-1,3-BENZOXAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Bromo-4-fluorobenzo[d]oxazole is a halogenated aromatic heterocycle that is part of a broader class of benzoxazoles. Benzoxazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the benzoxazole ring can significantly influence the compound's reactivity and physical properties, making it a potentially valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzoxazoles, such as 2-Bromo-4-fluorobenzo[d]oxazole, can be achieved through various synthetic routes. For instance, the Jacobsen cyclization has been modified to produce fluorinated 2-arylbenzothiazoles, which are structurally related to benzoxazoles . Additionally, the synthesis of brominated and fluorinated azole derivatives, including oxazoles, has been reported using bromovinylsulfonyl fluoride as a building block . These methods highlight the potential synthetic approaches that could be adapted for the synthesis of 2-Bromo-4-fluorobenzo[d]oxazole.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) can also be employed to compare the molecular structure and predict various properties, including molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions. For example, the bromomethyl group in 4-bromomethyl-2-chlorooxazole has been used for palladium-catalyzed cross-coupling reactions to synthesize disubstituted oxazoles . Similarly, the bromine atom in 2-Bromo-4-fluorobenzo[d]oxazole could serve as a reactive site for further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by the substituents on the aromatic ring. The introduction of halogen atoms, such as bromine and fluorine, can affect the compound's polarity, boiling point, melting point, and solubility. The presence of these atoms can also impact the compound's reactivity, as seen in the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride . Theoretical calculations can provide insights into the compound's dipole moment, polarizability, and hyperpolarizability, which are important for understanding its NLO properties .
Applications De Recherche Scientifique
Synthèse d'alcènes tétrasubstitués
Ce composé est utilisé dans la synthèse d'alcènes tétrasubstitués par stannýlithiation stéréo- et régiosélective de diarylacétylènes .
Spectroscopie infrarouge
La spectroscopie infrarouge (IR), une technique spectroscopique courante, est utilisée pour caractériser les interactions entre les composés et les solvants. Le composé 2-bromo-4-fluorobenzo[d]oxazole a fait l'objet d'investigations spectrales et d'analyses conformationnelles expérimentales et théoriques .
Études de l'effet de solvant
Le composé est utilisé dans l'étude des effets de solvant sur la vibration d'élongation du carbonyle. Les corrélations entre les données IR expérimentales pour différentes échelles de solvants ont également été étudiées .
Synthèse de la 3-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one
L'acide 2-bromo-4-fluorobenzoïque, un dérivé du composé, est utilisé dans la synthèse de la 3-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one .
Synthèse de la 2-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one
Le composé est également utilisé dans la synthèse de la 2-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one .
Synthèse de l'acide 2-((2-carboxy-5-fluorophényl)amino)-3-méthoxybenzoïque
Une autre application du composé est la synthèse de l'acide 2-((2-carboxy-5-fluorophényl)amino)-3-méthoxybenzoïque .
Synthèse du 2-bromo-4-fluorobenzamide
Le composé est utilisé dans la synthèse du 2-bromo-4-fluorobenzamide .
Introduction de l'unité difluorobenzo[d][1,3]dioxole sur les hétéroarènes
Le composé est utilisé dans l'introduction d'une unité difluorobenzo[d][1,3]dioxole sur les hétéroarènes, ce qui est particulièrement intéressant en raison de leur présence sur des composés pharmaceutiques importants tels que la lumacaftor .
Safety and Hazards
Orientations Futures
The future directions of “2-Bromo-4-fluorobenzo[d]oxazole” could involve further exploration of its potential applications in various fields of research and industry. Oxazole derivatives have been found to exhibit a wide range of biological activities, making them valuable for medical applications .
Relevant Papers
Several papers have been published on the synthesis and biological activities of oxazole derivatives . These papers highlight the diverse biological potential of oxazole derivatives and their importance in the development of potential pharmaceutical agents .
Mécanisme D'action
Target of Action
2-Bromo-4-fluoro-1,3-benzoxazole, a member of the heteroarenes, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . The compound has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Biochemical Pathways
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The motif exhibits a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . The synthesis of benzoxazole involves different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .
Result of Action
The results of antifungal activity indicated that certain compounds were most potent against A. niger and C. albicans . The other derivatives showed average to poor antimicrobial activity against all seven species . In terms of anticancer activity, certain compounds had the best activity in comparison to 5-fluorouracil .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) at 50 °C gives 2-substituted benzoxazole
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSAFFWGTYFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

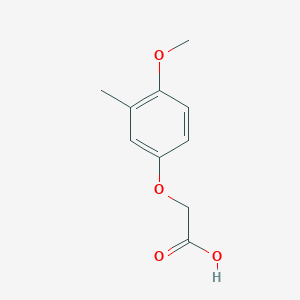
![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
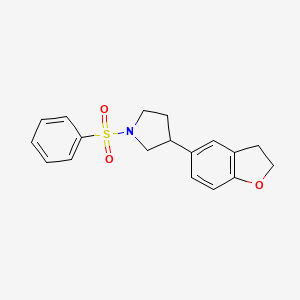
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
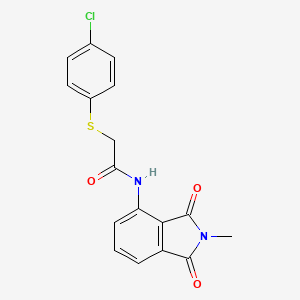
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
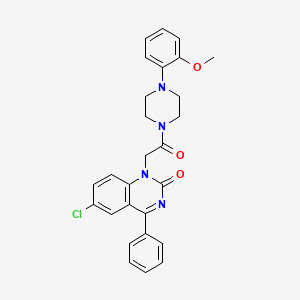
![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)
